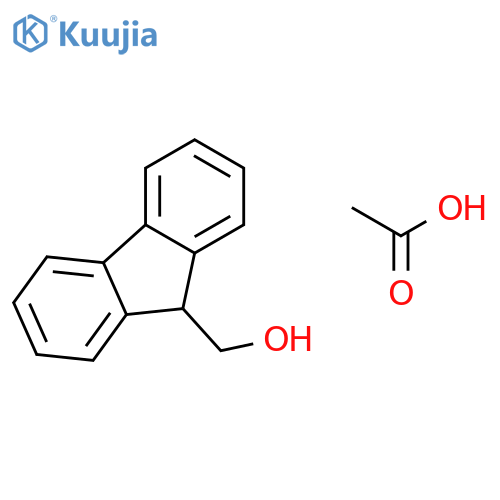

Cas no 63839-86-1 (9-(Acetoxymethyl)fluorene)

9-(Acetoxymethyl)fluorene 化学的及び物理的性質

名前と識別子

-

- 9H-Fluorene-9-methanol, acetate

- acetic acid,9H-fluoren-9-ylmethanol

- DTXSID70803308

- 9H-Fluorene-9-methanol acetate

- acetic acid;9H-fluoren-9-ylmethanol

- 63839-86-1

- Acetic acid--(9H-fluoren-9-yl)methanol (1/1)

- 9-(Acetoxymethyl)fluorene

-

- インチ: InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4)

- InChIKey: NCSRVQICWIKIBJ-UHFFFAOYSA-N

- SMILES: CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO

計算された属性

- 精确分子量: 256.10998

- 同位素质量: 256.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- PSA: 57.53

9-(Acetoxymethyl)fluorene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | A167528-500mg |

9-(Acetoxymethyl)fluorene |

63839-86-1 | 500mg |

$ 270.00 | 2023-09-09 | ||

| TRC | A167528-1g |

9-(Acetoxymethyl)fluorene |

63839-86-1 | 1g |

$ 518.00 | 2023-09-09 | ||

| TRC | A167528-2.5g |

9-(Acetoxymethyl)fluorene |

63839-86-1 | 2.5g |

$ 1252.00 | 2023-04-19 | ||

| TRC | A167528-1000mg |

9-(Acetoxymethyl)fluorene |

63839-86-1 | 1g |

$ 517.00 | 2023-04-19 | ||

| TRC | A167528-250mg |

9-(Acetoxymethyl)fluorene |

63839-86-1 | 250mg |

$ 150.00 | 2023-09-09 |

9-(Acetoxymethyl)fluorene 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

9-(Acetoxymethyl)fluoreneに関する追加情報

Professional Introduction to Compound with CAS No. 63839-86-1 and Product Name: 9-(Acetoxymethyl)fluorene

The compound with the CAS number 63839-86-1 is a specialized organic molecule known as 9-(Acetoxymethyl)fluorene. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. 9-(Acetoxymethyl)fluorene belongs to the fluorene derivatives, a class of compounds widely studied for their luminescent, electronic, and photophysical characteristics. The presence of the acetoxymethyl group in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

In recent years, the interest in fluorene-based compounds has surged, particularly in the development of advanced materials and pharmaceuticals. 9-(Acetoxymethyl)fluorene has been explored as a building block for designing novel organic semiconductors, optoelectronic devices, and luminescent probes. Its molecular framework allows for facile modifications, enabling researchers to tailor its properties for specific applications. For instance, the fluorene core is highly desirable in OLED (Organic Light Emitting Diode) technology due to its excellent charge transport properties and high photoluminescence efficiency.

One of the most compelling aspects of 9-(Acetoxymethyl)fluorene is its role in medicinal chemistry. The acetoxymethyl group can be selectively modified or removed under controlled conditions, providing a versatile handle for drug discovery and development. Researchers have leveraged this compound to synthesize analogs with enhanced bioavailability and improved pharmacokinetic profiles. Furthermore, the fluorene moiety is known for its ability to act as a scaffold in anticancer agents, where its rigid structure can facilitate targeted interactions with biological receptors.

Recent studies have highlighted the potential of 9-(Acetoxymethyl)fluorene in developing new therapeutic strategies. For example, its derivatives have been investigated as inhibitors of kinases and other enzymes implicated in cancer progression. The compound’s ability to undergo metal coordination also opens avenues for designing metal-organic frameworks (MOFs) with therapeutic applications. These MOFs can serve as drug delivery systems or catalysts for biochemical transformations, underscoring the multifaceted utility of this molecule.

The synthesis of 9-(Acetoxymethyl)fluorene typically involves multi-step organic reactions, often starting from commercially available fluorene precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the acetoxymethyl group efficiently. These synthetic approaches ensure high yields and purity, which are critical for pharmaceutical applications. The growing emphasis on green chemistry has also led to innovations in the synthesis of this compound, aiming to minimize waste and reduce environmental impact.

In conclusion, 9-(Acetoxymethyl)fluorene (CAS No. 63839-86-1) represents a fascinating compound with broad implications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in materials science, pharmaceutical research, and biotechnology. As our understanding of its properties continues to evolve, so too will its applications in cutting-edge technologies and medical treatments. The ongoing exploration of this molecule underscores its significance as a cornerstone in modern chemical innovation.

63839-86-1 (9-(Acetoxymethyl)fluorene) Related Products

- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)

- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)

- 2287302-44-5(1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine)

- 1261880-21-0(2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)

- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)

- 2229594-50-5(ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)